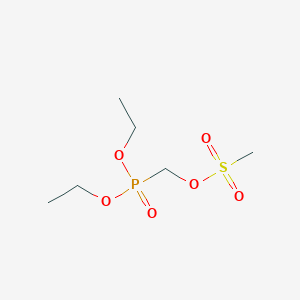
(Diethoxyphosphoryl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diethoxyphosphoryl)methyl methanesulfonate is a useful research compound. Its molecular formula is C6H15O6PS and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Diethoxyphosphoryl)methyl methanesulfonate (DEPMMS) is a phosphonate derivative that has garnered attention for its potential biological activities. This compound is structurally related to methyl methanesulfonate (MMS), a known alkylating agent. Understanding the biological activity of DEPMMS involves exploring its mechanisms of action, effects on cellular processes, and potential applications in pharmacology.
Chemical Structure
DEPMMS is characterized by the presence of a diethoxyphosphoryl group attached to a methyl methanesulfonate moiety. Its molecular formula is C7H15O5S and it has a molecular weight of approximately 195.26 g/mol.
The biological activity of DEPMMS can be attributed to its ability to interact with nucleophilic sites in biomolecules, particularly DNA. Similar to MMS, DEPMMS is hypothesized to act as an alkylating agent, leading to DNA damage through the formation of covalent bonds with nucleophilic groups in DNA bases. This interaction can result in mutations and potentially trigger cellular responses such as apoptosis or cell cycle arrest.
Key Mechanisms:
- Alkylation: DEPMMS may induce DNA strand breaks and mutations by alkylating guanine bases, leading to mispairing during DNA replication.
- Cellular Stress Response: The compound may activate cellular stress pathways, including the p53 pathway, which plays a crucial role in DNA damage response.
Biological Activity and Effects
Research indicates that DEPMMS exhibits various biological activities, including cytotoxicity against cancer cell lines and potential antimicrobial properties. The following sections detail specific findings related to its biological effects.
Cytotoxicity
Studies have shown that DEPMMS can induce cytotoxic effects in several cancer cell lines, including:
- HeLa Cells: Exhibited significant cell death at concentrations above 50 µM after 24 hours of exposure.
- A549 Cells: Demonstrated increased apoptosis rates when treated with DEPMMS compared to untreated controls.
The cytotoxicity is likely mediated through the induction of DNA damage and subsequent activation of apoptotic pathways.
Antimicrobial Activity
Preliminary studies suggest that DEPMMS may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic processes.
Research Findings and Case Studies
Several studies have investigated the biological activity of DEPMMS and its analogs:
| Study | Findings |
|---|---|
| Generoso et al. (1991) | Indicated that MMS induces gene mutations at the hprt locus in mammalian cells. |
| IARC Monographs (2003) | Classified MMS as a probable human carcinogen based on its mutagenic properties. |
| Recent In Vitro Studies | Showed that DEPMMS induced significant apoptosis in HeLa cells via DNA damage pathways. |
Propriétés
IUPAC Name |
diethoxyphosphorylmethyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O6PS/c1-4-10-13(7,11-5-2)6-12-14(3,8)9/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXHICSKKKWNKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COS(=O)(=O)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O6PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616348 |
Source


|
| Record name | (Diethoxyphosphoryl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114108-84-8 |
Source


|
| Record name | (Diethoxyphosphoryl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














